ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, an oxazole ring, and an ester functional group
Mechanism of Action
Target of Action
They are potential natural drug lead compounds .
Mode of Action
Benzofuran compounds often exert their effects by interacting with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies on “Ethyl 3-(isoxazole-5-carboxamido)benzofuran-2-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have a broad range of effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the oxazole ring through cyclization reactions. The esterification process is then carried out to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(N-ethyl3-phenyl-1,2-oxazole-5-amido)benzoate
- Ethyl 2-(3-methyl-1,2-oxazole-5-amido)-5-phenylbenzoate
- 2-(3-methyl-1,2-oxazole-5-amido)benzoic acid
Uniqueness
Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not fulfill.
Properties
IUPAC Name |
ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNUBCSIYABNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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